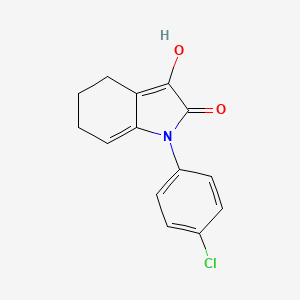
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a chlorophenyl group attached to a hydroxy-tetrahydro-indolone structure, making it a unique and valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the indolone core.
Hydroxylation: The final step involves the hydroxylation of the indolone ring, which can be accomplished using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and advanced reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
These reactions are typically carried out under specific conditions to ensure the desired products are formed with high selectivity and yield.
Scientific Research Applications
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Pathways: It influences signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential as a therapeutic agent.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1-(4-Methylphenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone: A similar compound with a methyl group instead of a chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxy-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)14(16)18/h4-8,17H,1-3H2 |
InChI Key |
GCYWRSBZCDUCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















